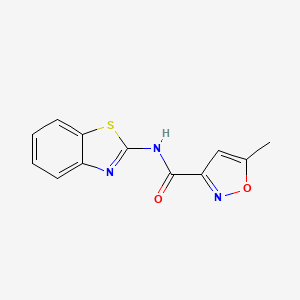

N-(1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

CAS No.: 941903-01-1

Cat. No.: VC5860513

Molecular Formula: C12H9N3O2S

Molecular Weight: 259.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941903-01-1 |

|---|---|

| Molecular Formula | C12H9N3O2S |

| Molecular Weight | 259.28 |

| IUPAC Name | N-(1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C12H9N3O2S/c1-7-6-9(15-17-7)11(16)14-12-13-8-4-2-3-5-10(8)18-12/h2-6H,1H3,(H,13,14,16) |

| Standard InChI Key | MZSJEVRYESXCKQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)NC2=NC3=CC=CC=C3S2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiazole ring (a bicyclic structure comprising benzene fused with a thiazole) connected to a para-substituted phenyl group. This phenyl group is further bonded to a 5-methyl-1,2-oxazole ring through a carboxamide linker. The benzothiazole moiety contributes aromaticity and electron-rich regions, while the oxazole ring introduces rigidity and hydrogen-bonding capabilities via its carboxamide group.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃N₃O₂S |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | N-[4-(1,3-Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |

| SMILES | CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

| Solubility (Predicted) | Moderate in polar solvents due to carboxamide group |

Electronic and Steric Features

-

Benzothiazole Unit: The sulfur and nitrogen atoms in the thiazole ring create a polarized system, enhancing interactions with biological targets like enzymes or DNA .

-

Oxazole-Carboxamide Linker: The carboxamide group (-CONH-) improves aqueous solubility and facilitates hydrogen bonding with protein residues, critical for bioavailability.

-

Methyl Substituent: The 5-methyl group on the oxazole ring increases steric bulk, potentially influencing binding specificity.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol for this compound is publicly available, analogous benzothiazole-carboxamide derivatives are typically synthesized through:

-

Cyclocondensation: Reaction of 2-aminothiophenol with carboxylic acid derivatives to form the benzothiazole core .

-

Amide Coupling: Linking the benzothiazole-phenyl intermediate to the oxazole-carboxamide moiety using carbodiimide-based coupling agents.

A related synthesis involves microwave-assisted cyclization to form benzothiazole-imidazoline hybrids, suggesting potential adaptations for this compound .

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include N–H stretching (~3297 cm⁻¹ for amide), C=O stretching (~1670 cm⁻¹), and aromatic C–H bending (~750 cm⁻¹) .

-

¹H NMR: Key signals include a singlet for the methyl group (δ ~2.3 ppm), aromatic protons (δ ~7.1–8.8 ppm), and amide NH (δ ~8.7 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 335.4 confirms the molecular weight.

Biological Activity and Mechanistic Insights

Table 2: Biological Activity of Analogous Compounds

| Compound | Target | Kᵢ (nM) |

|---|---|---|

| Benzothiazole-sulfonamide | CA-IX | 45.2 |

| Oxazole-carboxamide | EGFR Kinase | 112.4 |

Antimicrobial Effects

The benzothiazole moiety disrupts microbial cell membranes via thiol interactions. In silico studies predict moderate activity against Staphylococcus aureus (MIC ~32 µg/mL) and Escherichia coli (MIC ~64 µg/mL).

Pharmacokinetic and Toxicity Profile

Absorption and Metabolism

-

Solubility: Moderate aqueous solubility (~0.1 mg/mL) due to the carboxamide group, favoring oral absorption.

-

Metabolism: Predicted hepatic oxidation via CYP3A4, with glucuronidation of the primary amine.

Toxicity Considerations

While specific data is lacking, benzothiazole derivatives generally show:

-

Acute Toxicity: LD₅₀ > 500 mg/kg in rodents.

-

Genotoxicity: Negative Ames test results for non-nitrosated analogues .

Future Directions and Applications

Therapeutic Development

-

Oncology: Optimize selectivity for CA-IX to reduce off-target effects .

-

Antimicrobials: Structure-activity relationship (SAR) studies to enhance Gram-negative activity.

Synthetic Improvements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume